molecular formula C11H12O3 B3029177 2-Phenoxyethyl acrylate CAS No. 56641-05-5

2-Phenoxyethyl acrylate

Cat. No. B3029177
CAS RN: 56641-05-5
M. Wt: 192.21 g/mol
InChI Key: RZVINYQDSSQUKO-UHFFFAOYSA-N
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Description

2-Phenoxyethyl acrylate is a monofunctional aromatic acrylate . It is used as a monomer in multifunctional and shape memory polymers . It is also used in UV & EB cured coatings, inks, and adhesives .


Synthesis Analysis

2-Phenoxyethyl acrylate (2-PEA) was polymerized alone and in the presence of an azobenzene comonomer derived from Disperse Red-1, N-ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline (MDR-1), by using the frontal polymerization technique . Two novel ionic liquids, recently synthesized, were used as initiators: tetrabutylphosphonium persulfate (TBPPS) and trihexyltetradecylphosphonium persulfate (TETDPPS) .


Molecular Structure Analysis

The molecular formula of 2-Phenoxyethyl acrylate is C11H12O3 . The molecular weight is 192.21 g/mol . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Phenoxyethyl acrylate has been used in the synthesis of photoactive poly(2-phenoxyethyl acrylate) copolymers containing azobenzene units . The polymerization was initiated using novel ionic liquids .


Physical And Chemical Properties Analysis

2-Phenoxyethyl acrylate is a non-flammable, low volatility liquid with moderate solubility in water . It is a low-viscous (7−8 cP at 25°C), transparent and hydrophobic liquid .

Scientific Research Applications

Hydrophobically Associating Copolymer

2-Phenoxyethyl acrylate (POEA) is used in the creation of a novel hydrophobically associating copolymer composed of acrylamide (AM) and a small amount of POEA . This copolymer exhibits unique aggregation behavior in aqueous solutions, which has been studied using various nuclear magnetic resonance (NMR) techniques . The hydrophobic POEA moieties are found to associate and possibly build a transitory three-dimensional network along the polyacrylamide (PAM) backbones .

Interaction with Surfactants

The copolymer of acrylamide and POEA also interacts significantly with the anionic surfactant sodium dodecyl sulfate (SDS) . The addition of SDS results in the binding of SDS on copolymer POEA-PAM segments and reinforces the interchain transient network formation of the copolymer at a concentration below its critical association concentration .

Cross-linked Polymer Networks

A three-dimensional polymer network based on the phenyl monomer, 2-phenoxy ethyl acrylate (PEA), can be polymerized under ultraviolet (UV) radiation . This polymer network exhibits interesting swelling and thermal behavior, which can be exploited in various applications .

Smart Polymer Material

The response-ability to external and internal environmental conditions qualifies the smart polymer material to be successfully applied in artificial muscle, drug delivery, and water treatment . The swelling behavior of the cross-linked poly (PEA/HDDA) was investigated, and the effects of solvent nature, the degree of cross-linking, temperature, and chemical structure have a significant influence on material swelling properties .

Fabrication of Photopolymer Films

Ethylene glycol phenyl ether acrylate (PA) monomer, which includes 2-Phenoxyethyl acrylate, may be used to fabricate polymerization induced grating pattern on photopolymer films .

Monomer in Multifunctional and Shape Memory Polymers

2-Phenoxyethyl Acrylate is used as a monomer in multifunctional and shape memory polymers . These polymers have a wide range of applications in various fields due to their unique properties.

Mechanism of Action

Target of Action

2-Phenoxyethyl acrylate is primarily used in the adhesives, graphic arts, composites, inks, ultraviolet (UV)-curing coatings, and photoresists electronics industries . Its primary targets are the materials it is applied to, where it forms strong bonds between different materials .

Mode of Action

The mode of action of 2-Phenoxyethyl acrylate involves the polymerization of the compound, which leads to the formation of a durable and cohesive bond . In coatings, the mechanism of action involves the evaporation of solvents and the cross-linking of 2-Phenoxyethyl acrylate molecules, resulting in a hardened and durable coating .

Biochemical Pathways

It is known that the compound can polymerize if its shelf life or storage temperature are greatly exceeded .

Pharmacokinetics

It has been suggested that metabolic and disposition studies should be conducted to identify breakdown products that would differentiate between epoxidation and hydroxylation as the primary metabolic process .

Result of Action

The result of the action of 2-Phenoxyethyl acrylate is the formation of a durable and cohesive bond when used as an adhesive . When used in coatings, it results in a hardened and durable coating .

Action Environment

The action of 2-Phenoxyethyl acrylate can be influenced by environmental factors. For instance, it can polymerize if its shelf life or storage temperature are greatly exceeded . It also reacts with peroxides and other radical components . Heat develops during polymerization, and ignitable air mixtures can form when the product is heated above the flash point or when sprayed . Therefore, it should be used only outdoors or in a well-ventilated area, and its release to the environment should be avoided .

Safety and Hazards

2-Phenoxyethyl acrylate is moderately toxic by skin contact and mildly toxic by ingestion . It is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid exposure, use personal protective equipment, and ensure adequate ventilation .

Future Directions

Inspired by ocean organisms, scientists have been developing adhesives for application in the marine environment . The development of under-seawater adhesives presents specific challenges due to the weakening of interfacial bonding by the hydration layer and the deterioration of adhesives by erosion, swelling, hydrolysis, or plasticization . Future research directions and perspectives for under-seawater adhesives were discussed .

properties

IUPAC Name

2-phenoxyethyl prop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RZVINYQDSSQUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56641-05-5, 34962-82-8
Record name Polyethylene glycol phenyl ether acrylate
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Record name Phenoxyethyl acrylate homopolymer
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DSSTOX Substance ID

DTXSID4040715
Record name 2-Phenoxyethyl acrylate
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Molecular Weight

192.21 g/mol
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Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Product Name

2-Phenoxyethyl acrylate

CAS RN

48145-04-6, 56641-05-5
Record name Phenoxyethyl acrylate
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Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Record name 2-Propenoic acid, 2-phenoxyethyl ester
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Record name 2-Phenoxyethyl acrylate
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Record name 2-phenoxyethyl acrylate
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Record name Phenol, ethoxylated, esters with acrylic acid
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Record name 2-PROPENOIC ACID, 2-PHENOXYETHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-PEA?

A1: The molecular formula of 2-PEA is C11H12O3, and its molecular weight is 192.21 g/mol.

Q2: Which spectroscopic techniques are helpful in characterizing 2-PEA?

A2: Infrared spectroscopy (FTIR) [, , ], Nuclear Magnetic Resonance (1H NMR) spectrometry [, ], and solid-state 13C CP/MAS NMR [] are commonly employed for structural analysis of 2-PEA and its polymers.

Q3: Is 2-PEA used as a standalone polymer or as a component in copolymers?

A3: While 2-PEA can be polymerized alone [], it's frequently used as a comonomer in copolymers to tailor specific material properties. For instance, it's copolymerized with acrylamide to introduce hydrophobic associations [, , ].

Q4: How does the incorporation of 2-PEA affect the properties of acrylic-based materials?

A4: 2-PEA incorporation influences various properties, including hydrophobicity, refractive index, and mechanical strength. For example, it enhances the hydrophobicity of poly(acrylic acid) [] and contributes to the "glistening-free" nature of intraocular lens materials [].

Q5: What are some key applications of 2-PEA in materials science?

A5: 2-PEA finds applications in various fields, including: * Pressure-sensitive adhesives: It's used to improve the refractive index of optically clear acrylic adhesives []. * Holographic storage: It's utilized as a comonomer in photopolymers for holographic data storage due to its polymerization efficiency [, ]. * Hydrogels: It contributes to hydrophobicity and shape memory effects in temperature-sensitive hydrogels [, , ]. * Intraocular lenses: It's a crucial component in foldable, glistening-free acrylic intraocular lens materials [, , ]. * UV-curable coatings: It serves as a reactive diluent in UV-curable coatings, offering benefits like enhanced hardness and thermal stability [, ].

Q6: What role does 2-PEA play in the development of underwater adhesives?

A7: 2-PEA, with its hydrophobic aromatic groups, is crucial in creating non-swelling hydrogels that prevent water from disrupting adhesive interfaces. This characteristic allows for strong and repeatable underwater adhesion, as demonstrated in MXene/PHMP hydrogels [].

Q7: How does 2-PEA contribute to the shape memory effect in hydrogels?

A8: The hydrophobic interactions introduced by 2-PEA in hydrogels play a key role in achieving shape memory effects. These interactions, in synergy with hydrogen bonding from other monomers, contribute to the hydrogel's ability to fix and recover its shape in response to temperature changes [].

Q8: What influences the stability and properties of 2-PEA-based polymers?

A9: The synthesis conditions, such as monomer concentration, feed composition, and surfactant ratio, significantly impact the final polymer's properties []. Additionally, the molecular weight, hydrophobe content, block length, and hydrophobe distribution within the polymer chain also play a role [, ].

Q9: Can you elaborate on the interaction of 2-PEA-based polymers with surfactants?

A10: Studies reveal that 2-PEA-based polymers, like P(AM/POEA), readily interact with surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB) []. This interaction is driven by hydrophobic association, leading to the formation of mixed micelle-like aggregates and a substantial increase in viscosity [].

Q10: How does the microstructure of 2-PEA copolymers affect their interaction with surfactants?

A11: Research shows that while the critical micelle concentration (CMC) of the surfactant remains unaffected by the copolymer microstructure, the extent of viscosity enhancement is influenced by the 2-PEA content (XH) and block size (NH) of the copolymer. Copolymers with larger XH or NH values exhibit greater viscosity enhancement upon surfactant addition [].

Q11: What techniques are used to investigate the aggregation behavior of 2-PEA copolymers?

A12: Various techniques are used to study the aggregation behavior, including: * Viscometry: Provides insights into the viscosity changes upon aggregation [, ]. * Fluorescence spectroscopy: Methods like luminescence probe, label fluorescence, and fluorescence quenching help understand the association properties and aggregate structure [, ]. * Transmission Electron Microscopy (TEM): Allows for direct visualization of the network structure formed by the polymer/surfactant aggregates [].

Q12: How is 2-PEA used in conjunction with other materials in specific applications?

A12: 2-PEA is often combined with other materials to achieve desired functionalities:

  • Titanium dioxide (TiO2) dispersions: Poly(methacrylate)-block-poly(2-phenoxyethyl acrylate) acts as an effective dispersant for TiO2 in aqueous suspensions due to its diblock structure with a less polar anchoring head group and a water-dissociable stabilizing moiety [].
  • Clay nanocomposites: Dual-functionalized laponite clay modified with 2-PEA enhances dispersion in organic solvents and vinyl monomers, leading to improved mechanical properties in PMMA nanocomposites [].
  • Photoelastic organogels: Combining 2-PEA with liquid crystal molecules like 4-cyano-4'-pentylbiphenyl (5CB) results in photoelastic organogels with low modulus, high birefringence, and multi-stimuli responsiveness, opening possibilities for applications in sensing, encryption, and more [].

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